![molecular formula C14H12F2N2O2 B2943781 2-amino-N-[4-(difluoromethoxy)phenyl]benzamide CAS No. 744241-92-7](/img/structure/B2943781.png)

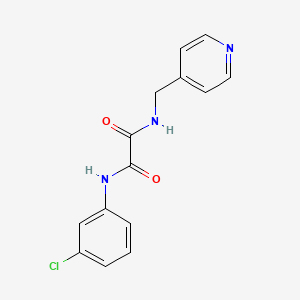

2-amino-N-[4-(difluoromethoxy)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Polymer Synthesis and Applications

Chain-Growth Polycondensation : This method is used for synthesizing well-defined aramides, demonstrating the capability to create block copolymers containing aramide with low polydispersity. Such polymers have potential applications in creating materials with specific mechanical properties or for use in nanotechnology (Yokozawa et al., 2002).

Controlled Radical Polymerization : The RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization technique has been employed to synthesize homopolymers of monosubstituted acrylamide with an amino acid moiety, showing controlled polymerization characteristics (Mori et al., 2005).

Electrochemical Studies and Antioxidant Activity

- Electrochemical Oxidation : Amino-substituted benzamide derivatives have shown to act as powerful antioxidants due to their capability to scavenge free radicals. Electrochemical studies help in understanding the mechanisms behind their antioxidant activity, which could be crucial for developing new drugs or materials with antioxidant properties (Jovanović et al., 2020).

Material Science and Characterization

Synthesis and Characterization of Semifluorinated Organo-Soluble Polyamides : The development of new polyamides with enhanced solubility and thermal properties can be critical for various applications in material science. Research on semifluorinated aromatic polyamides highlights the potential for creating materials with specific desirable properties (Bera et al., 2012).

Properties of Ortho-Linked Polyamides : The synthesis and characterization of polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from tert-butylcatechol demonstrate the influence of monomer structure on the solubility, thermal stability, and mechanical properties of the resulting polymers. These findings can inform the development of new materials with tailored properties for specific applications (Hsiao et al., 2000).

properties

IUPAC Name |

2-amino-N-[4-(difluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O2/c15-14(16)20-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)17/h1-8,14H,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXAJKYJIXQVKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)